4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoyl group, a dimethylaminoethyl group, a furan ring, and a hydroxy group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chlorobenzoyl Intermediate: The synthesis begins with the preparation of 4-chlorobenzoyl chloride from 4-chlorobenzoic acid using thionyl chloride.
Introduction of the Dimethylaminoethyl Group: The next step involves the reaction of the chlorobenzoyl intermediate with 2-(dimethylamino)ethylamine to form the corresponding amide.
Cyclization and Furan Ring Formation: The amide is then subjected to cyclization conditions, often involving a base such as sodium hydride, to form the pyrrolone ring. The furan ring is introduced through a subsequent cyclization reaction.
Hydroxylation: Finally, the compound is hydroxylated using appropriate reagents to introduce the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Cyclization: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Cyclization: Bases like sodium hydride (NaH) or acids like sulfuric acid (H2SO4) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzoyl derivatives: Compounds with similar structures but different substituents on the benzoyl group.
Dimethylaminoethyl derivatives: Compounds with the dimethylaminoethyl group but different core structures.
Furan derivatives: Compounds containing the furan ring but with different functional groups.
Uniqueness
4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-21(2)9-10-22-16(14-4-3-11-26-14)15(18(24)19(22)25)17(23)12-5-7-13(20)8-6-12/h3-8,11,16,23H,9-10H2,1-2H3/b17-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYZWJLFABDXRG-BMRADRMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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